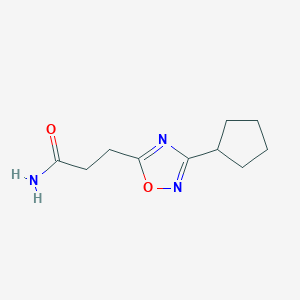![molecular formula C10H8F3N7OS B7144041 7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7144041.png)
7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. The starting materials often include triazole derivatives and pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the methoxymethyl group.
Cyclization: reactions to form the triazolopyrimidine core.
Sulfurization: steps to attach the sulfanyl group.
Fluorination: reactions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
“7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of triazole rings under specific conditions.
Substitution: Halogenation or alkylation at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
In medicine, derivatives of triazolopyrimidines are investigated for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” involves its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Triazole derivatives: Compounds containing the triazole ring but lacking the pyrimidine component.
Pyrimidine derivatives: Compounds with the pyrimidine ring but different substituents.
Uniqueness
The uniqueness of “7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N7OS/c1-21-3-6-17-9(19-18-6)22-7-2-5(10(11,12)13)16-8-14-4-15-20(7)8/h2,4H,3H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSPZZVZOCVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)SC2=CC(=NC3=NC=NN23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7143958.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7143962.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![[1-(3-Pyrrolidin-1-ylpyrrolidine-1-carbonyl)cyclobutyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7143984.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7143990.png)

![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7144028.png)
![3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7144036.png)
![2-(4-methylpiperidin-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7144040.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144048.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B7144050.png)
![4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B7144056.png)
![Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7144061.png)
